molecular formula C28H27NO6S B11158608 (2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

(2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

Cat. No.: B11158608
M. Wt: 505.6 g/mol
InChI Key: PLLUCEWMYNXAIN-VWLOTQADSA-N
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Description

(2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of a suitable precursor, such as a hydroxycinnamic acid derivative, under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as propyl bromide, in the presence of a base.

    Formation of the Ester Linkage: The ester linkage can be formed through an esterification reaction between the chromen derivative and the appropriate carboxylic acid derivative.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the chromen core could lead to the formation of quinone derivatives, while reduction of the carbonyl group could lead to the formation of alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit interesting biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. These activities can be explored through in vitro and in vivo studies to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential therapeutic properties can be further investigated for the development of new drugs. Its ability to interact with specific molecular targets and pathways can be studied to understand its mechanism of action and potential clinical applications.

Industry

In industry, the compound can be used in the development of new materials with unique properties. For example, its chromen core can be utilized in the design of new dyes, pigments, and polymers with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate would depend on its specific biological activity. For example, if the compound exhibits anti-inflammatory properties, it may act by inhibiting specific enzymes or signaling pathways involved in the inflammatory response. Similarly, if it exhibits anticancer properties, it may act by inducing apoptosis or inhibiting cell proliferation through specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-oxo-4-methylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
  • (2-oxo-4-ethylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
  • (2-oxo-4-butylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

Uniqueness

The uniqueness of (2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate lies in its specific substitution pattern and the presence of the propyl group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C28H27NO6S

Molecular Weight

505.6 g/mol

IUPAC Name

(2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C28H27NO6S/c1-3-7-21-17-27(30)35-26-18-22(12-15-24(21)26)34-28(31)25(16-20-8-5-4-6-9-20)29-36(32,33)23-13-10-19(2)11-14-23/h4-6,8-15,17-18,25,29H,3,7,16H2,1-2H3/t25-/m0/s1

InChI Key

PLLUCEWMYNXAIN-VWLOTQADSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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